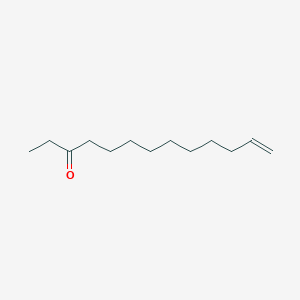
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide is an organic compound with the molecular formula C14H19NO3. It is known for its unique structure, which includes an acetyl group, a hydroxy group, a methyl group, and a phenyl group attached to a pentanamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methylpentanoic acid and aniline.
Acetylation: The first step involves the acetylation of 4-hydroxy-3-methylpentanoic acid using acetic anhydride in the presence of a catalyst like sulfuric acid to form 2-acetyl-4-hydroxy-3-methylpentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-acetyl-4-oxo-3-methyl-N-phenylpentanamide
Reduction: Formation of 2-acetyl-4-hydroxy-3-methyl-N-phenylpentanol
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The
属性
CAS 编号 |
62672-72-4 |
|---|---|
分子式 |
C14H19NO3 |
分子量 |
249.30 g/mol |
IUPAC 名称 |
2-acetyl-4-hydroxy-3-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C14H19NO3/c1-9(10(2)16)13(11(3)17)14(18)15-12-7-5-4-6-8-12/h4-10,13,16H,1-3H3,(H,15,18) |
InChI 键 |
JUNYJPPOBVAXCZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)O)C(C(=O)C)C(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)
![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
![3-[(4-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}but-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14511029.png)

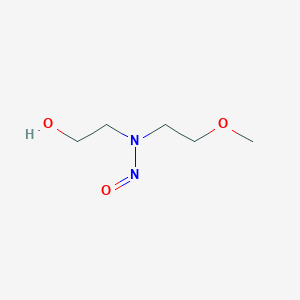
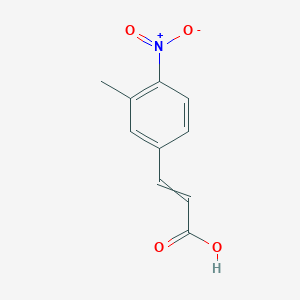
stannane](/img/structure/B14511039.png)
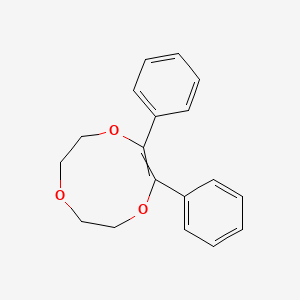
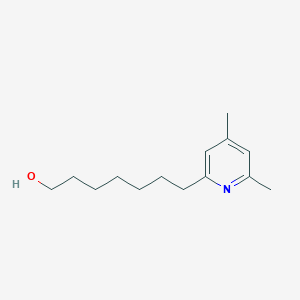
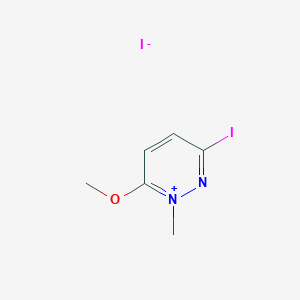
![4,6-Bis(4-chlorophenyl)-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B14511056.png)
